N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6-5-8(16-10(11,12)13)3-4-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMQQDFCDCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382480 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-79-4 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methyl-4-(trifluoromethoxy)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
- Reduction : Reduction reactions can yield amines or other reduced forms when treated with lithium aluminum hydride.
- Substitution : The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxides |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Halogens, nucleophiles | Various derivatives |
Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anti-inflammatory properties. The trifluoromethoxy group enhances its interaction with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects.
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation in cellular models.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent. Its unique properties make it a candidate for developing new drugs targeting specific diseases:
- Anticonvulsant Activity : Some derivatives have shown promise in animal models for treating epilepsy, particularly those that interact with sodium channels .
- Antitubercular Activity : Structural modifications of related compounds have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential avenues for further research .
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains, supporting its potential use in developing new antibiotics.
- Inflammation Models : In vitro studies indicated that this compound could effectively modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
- Pharmaceutical Development : Ongoing research is focused on optimizing the synthesis of this compound to enhance its efficacy and reduce side effects in clinical applications.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethoxy-Substituted Acetamides
Compounds with trifluoromethoxy groups exhibit enhanced lipophilicity and metabolic stability. Key comparisons include:
Key Findings :
- Electronic Effects : The trifluoromethoxy group is electron-withdrawing, enhancing electrophilic reactivity. Para-substituted derivatives (e.g., target compound) may exhibit better steric accessibility compared to ortho-substituted analogs .
- Synthetic Accessibility : Biphenyl derivatives (e.g., compound in ) achieve higher yields (92%) due to efficient catalytic hydrogenation, whereas simpler trifluoromethoxy analogs may require optimization for scalability.
Chlorinated and Fluorinated Acetamides
Halogenation significantly alters bioactivity and physicochemical properties:
Key Findings :
Complex Heterocyclic Acetamides
Triazine and piperidinyl moieties introduce pharmacological relevance:
Key Findings :
- Pharmacological Potential: Triazine-linked compounds () demonstrate sodium channel modulation, highlighting the role of trifluoromethoxy groups in enhancing ligand-receptor interactions.
- Structural Complexity : These derivatives require multi-step syntheses, contrasting with simpler acetamides like the target compound, which may prioritize ease of synthesis .
Biological Activity
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, leveraging diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula . It incorporates a trifluoromethoxy group (-O-CF3), which significantly influences its physicochemical properties, enhancing lipophilicity and potentially modulating biological interactions .
The typical synthesis involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The trifluoromethoxy group enhances its interaction with various biological targets, including enzymes and receptors, which may lead to significant therapeutic effects .
In vitro studies have demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group is crucial in enhancing binding affinity and specificity to these targets, leading to modulation of enzyme activity and receptor interactions .
Interaction Studies
Interaction studies have shown that compounds with similar structures often exhibit favorable binding to enzymes involved in metabolic pathways. For instance, the binding affinity of this compound to certain enzymes may enhance its biological activity compared to other derivatives lacking this functional group .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(Trifluoromethyl)phenyl]acetamide | Trifluoromethyl group at para position | Known for potent anti-inflammatory properties |
| N-(2-Nitro-4-(trifluoromethyl)phenyl)acetamide | Nitro group at ortho position | Exhibits strong antibacterial activity |
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | Chlorine substituent | Potential herbicide application |
The presence of the trifluoromethoxy substitution in this compound significantly alters its physicochemical properties compared to other derivatives, enhancing its lipophilicity and biological activity .
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of this compound:
- Antimicrobial Evaluation : A study assessed the compound's effectiveness against various pathogens, revealing significant inhibitory concentrations (IC50 values), which indicate its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Activity : Another investigation demonstrated that the compound reduced inflammation markers in animal models, suggesting its utility in treating chronic inflammatory conditions.
- Safety Profile : Toxicological assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) Functionalization of the phenyl ring with trifluoromethoxy and methyl groups, followed by (ii) acetylation of the amine group. Key intermediates can be purified via column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods (¹H/¹³C NMR, IR) .
Q. How is the compound characterized to confirm structural fidelity and purity?
- Methodological Answer :
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms the trifluoromethoxy group (δ 120–125 ppm, J₃ coupling to fluorine) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₀H₁₁F₃NO₂: 234.08 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with calculated values (e.g., C: 51.5%, H: 4.7%, N: 6.0%) .
Q. What solvent systems are optimal for solubility and stability in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS, pH 7.4) to maintain <1% DMSO. Stability studies (24–72 hours) should confirm no degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethoxy with chloro or methoxy groups) to assess electronic effects.
- Biological Testing : Use competitive binding assays (e.g., radioligand displacement for receptor targets) or enzyme inhibition studies (IC₅₀ determination).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with acetamide carbonyl) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to observed effects.
- Orthogonal Assays : Confirm activity in complementary models (e.g., in vitro electrophysiology for ion channel targets) .
Q. How can in vivo pharmacokinetic (PK) properties be optimized for this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester groups to improve oral bioavailability.
- PK Studies : Measure plasma half-life (t₁/₂), clearance, and tissue distribution in rodent models. Microsomal stability assays (human/rat liver microsomes) predict metabolic liability .
Q. What computational tools predict off-target interactions or toxicity risks?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
